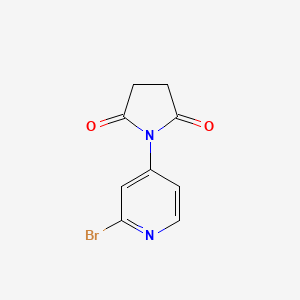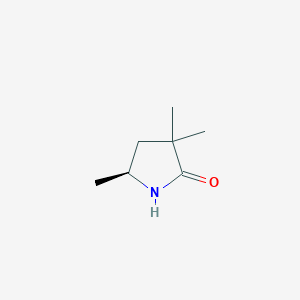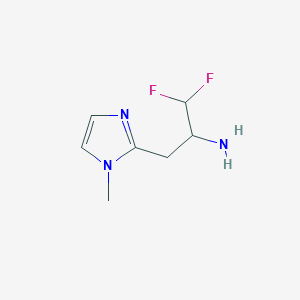
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine is a compound that features a difluoromethyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine involves several steps. One common method includes the reaction of 1-methyl-1H-imidazole with a difluoromethylating agent under controlled conditions . The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of a difluoromethylating agent like bromodifluoromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence enzyme activity and receptor binding . The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine can be compared with other similar compounds such as:
1,1-Difluoro-2-(1-methyl-1H-imidazol-2-YL)ethane: This compound lacks the additional carbon in the propan-2-amine chain, which can affect its reactivity and biological activity.
1,1-Difluoro-3-(1H-imidazol-2-YL)propan-2-amine: This compound lacks the methyl group on the imidazole ring, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H11F2N3 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H11F2N3/c1-12-3-2-11-6(12)4-5(10)7(8)9/h2-3,5,7H,4,10H2,1H3 |
InChI-Schlüssel |
IZNTUAXAEDKAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CC(C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


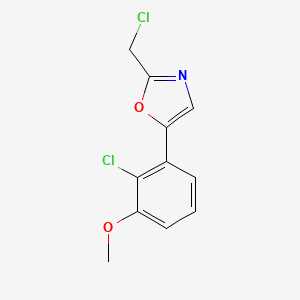
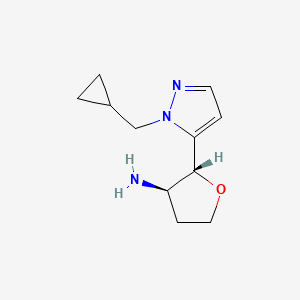
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)

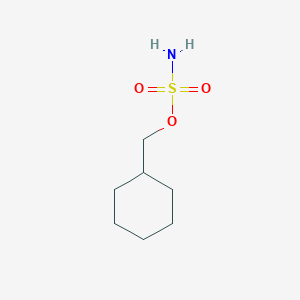

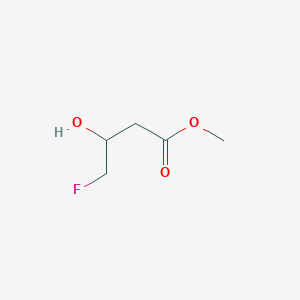



![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)
